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Compound Name: Methyl 2-hydroxy-5-methoxybenzoate
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An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Methyl 2-hydroxy-5-methoxybenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of Methyl 2-hydroxy-5-methoxybenzoate (CAS No: 2905-82-0), a key chemical interm:
chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, outlines a robust
methodology, and offers a detailed analysis of the spectroscopic techniques used for its structural elucidation. By integrating theoretical principles witl
this guide serves as an authoritative resource for the confident synthesis and validation of Methyl 2-hydroxy-5-methoxybenzoate in a laboratory se

Introduction and Physicochemical Profile

Methyl 2-hydroxy-5-methoxybenzoate, also known as Methyl 5-methoxysalicylate, is a difunctional aromatic compound containing hydroxyl, metho
substitution pattern makes it a versatile building block in organic synthesis, particularly as a precursor for more complex molecules and salicylic acid «
foundational for developing novel compounds in medicinal chemistry and materials science.

The compound's identity is unequivocally established by its unique chemical identifiers and physical properties, which are summarized below.

Table 1: Physicochemical Properties of Methyl 2-hydroxy-5-methoxybenzoate

Property Value Source(s)
CAS Number 2905-82-0 [1
Molecular Formula CoH1004 [2]
Molecular Weight 182.17 g/mol [2]
IUPAC Name methyl 2-hydroxy-5-methoxybenzoate [1]
Synonyms Methyl 5-methoxysalicylate, 5-Methoxysalicylic Acid Methyl

Ester
Appearance Clear Liquid or Solid
Boiling Point 280.3°C [2]
Density 1.216 g/lcm3 [2]
SMILES COC1=CC(=C(C=C1)0)C(=0)0C [1]
InChlKey DFNBGZODMHWKKK-UHFFFAOYSA-N [1]

graph "chemical structure" {

layout=neato;

node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=10];
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// Define nodes for atoms
Cl [label="C"];

C2 [label="C"1;

C3 [label="C"1;

C4 [label="C"1;

C5 [label="C"];

C6 [label="C"];

0 oh [label="0"1;

H oh [label="H"];

0 ome [label="0"1;

C ome [label="CHs"1;

C coo [label="C"];

0 cool [label="0", fontcolor="#EA4335"];
0 coo2 [label="0"];

C ester [label="CHs3"];

// Position nodes

Cl [pos="0,1.2!"];

C2 [pos="-1.04,0.6!"1;

C3 [pos="-1.04,-0.6!"1;
C4 [pos="0,-1.2!1"];

C5 [pos="1.04,-0.6!"1;

C6 [pos="1.04,0.6!"1;

0 oh [pos="-2.08,1.2!"];
H oh [pos="-2.7,1.2!"1;

0 ome [pos="2.08,-1.2!"];
C ome [pos="3.12,-1.2!"];
C coo [po0s="2.08,1.2!"];
0 cool [pos="2.08,2.2!"];
0 coo2 [pos="3.12,0.6!"];
C ester [pos="4.16,1.2!"];

// Benzene ring bonds
Cl -- C2 [label=""1;
C2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- C1 [label=""];

// Substituent bonds

C2 -- 0 _oh [label=""];

0 oh -- H oh [label=""];

C5 -- 0 ome [label=""1;

0 ome -- C ome [label=""1;
Cl -- C coo [label=""1;

C coo -- 0 cool [label="="1;
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C coo -- 0 coo2 [label=""];
0 coo2 -- C ester [label=""1;
}

Caption: Chemical structure of Methyl 2-hydroxy-5-methoxybenzoate.

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-hydroxy-5-methoxybenzoate is efficiently achieved via a two-step process: the carboxylation of a substituted phenol follc
chosen for its high yields and reliance on well-understood, scalable reaction mechanisms.

Step 1: Carboxylation of 4-Methoxyphenol (Kolbe-Schmitt Reaction)

The foundational step involves the ortho-carboxylation of 4-methoxyphenol. The Kolbe-Schmitt reaction is the method of choice.

« Expertise & Causality: We select 4-methoxyphenol as the starting material because its substituent pattern directly maps to the desired product. The
reaction mechanism, and the methoxy group is already in the correct para-position. The Kolbe-Schmitt reaction proceeds by forming a phenoxide ¢
density of the aromatic ring, making it highly susceptible to electrophilic attack by the weak electrophile, carbon dioxide. The reaction's regioselecti
driven by the formation of a stable six-membered cyclic transition state involving the sodium or potassium cation, the phenoxide oxygen, and the c

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzoic Acid

* Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, add sodium hydride (
mineral oil) suspended in 25 mL of dry diglyme.

+ Phenoxide Formation: While stirring, slowly add a solution of 4-methoxyphenol (33.1 g, 0.24 mol) in 100 mL of dry diglyme at room temperature. Tt
gas will evolve. Stir until the gas evolution ceases.

« Carboxylation: Heat the resulting solution to reflux (approx. 162°C). Bubble dry carbon dioxide gas through the stirred solution for 9 hours.[3]

+ Workup and Isolation: Cool the reaction mixture to room temperature and dilute it with 200 mL of water. Carefully neutralize the mixture with dilute |
~2-3), which will precipitate the product.

« Purification: Filter the crude solid product, wash with cold water, and dry. For higher purity, the product can be recrystallized from an appropriate so
procedure yields 2-hydroxy-5-methoxybenzoic acid.[3]

Step 2: Fischer Esterification

The synthesized carboxylic acid is converted to its corresponding methyl ester.

» Expertise & Causality: Fischer esterification is a classic, cost-effective, and reliable method for this transformation. The reaction is an acid-catalyze
strong acid (e.g., H2SOa4) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol, acting
this carbon. The reaction is driven to completion by using a large excess of methanol, which acts as both the solvent and the reagent, shifting the €
according to Le Chatelier's principle.

Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate

* Setup: In a round-bottom flask, dissolve the dried 2-hydroxy-5-methoxybenzoic acid (from Step 1) in an excess of methanol (e.g., 150 mL).

« Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

» Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

« Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Reduce the volume of methanol using a rotary e'

« Extraction: Add water to the residue and extract the product into an organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).
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» Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SQOa4), and concentrate under reduced pressure.
purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 2-hydroxy-5-methoxybenzoate.

Caption: Two-step synthesis workflow for Methyl 2-hydroxy-5-methoxybenzoate.

Structural Elucidation via Spectroscopic Analysis

Confirming the structure of the synthesized product is a critical, self-validating step. A combination of NMR, IR, and Mass Spectrometry provides unat
architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
« 1H NMR: The proton NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the protons.
e 13C NMR: The carbon NMR spectrum should display nine unique signals, one for each carbon atom in the molecule, confirming the overall structur:

Table 2: Representative NMR Data for Methyl 2-hydroxy-5-methoxybenzoate

Technique Assignment Expected Chemical Shift (3, ppm) Key Characterit
IH NMR -OH (phenolic) ~10.5-11.0 Broad singlet, cor
3H total, complex multiplet patterns (doublets,
Ar-H ~6.9-7.3
dd)
-O-CHs (ester) ~3.9 Singlet, integrates to 3H
-O-CHs (ether) ~3.8 Singlet, integrates to 3H
13C NMR C=0 (ester) ~170 Carbonyl carbon
Ar-C-O ~145 - 155 Two signals for carbons attached to oxygen
Four signals for the remaining aromatic
Ar-C-H / Ar-C-C ~112 - 125
carbons
-O-CHs (ester) ~52 Ester methyl carbon
-O-CHs (ether) ~56 Ether methoxy carbon

(Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency used.)

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum provides a unigue “fingerprint" for the cc

Table 3: Key IR Absorption Bands for Methyl 2-hydroxy-5-methoxybenzoate
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Wavenumber (cm~?) Vibration Type

Functional Group

Significance

Phenolic -OH

A broad, strong al
presence of the h
in intramolecular |
ester carbonyl.[5]

Aromatic & Aliphatic

Confirms the pres

benzene ring and

Ester Carbonyl

A strong, sharp pt
functional group.

Aromatic Ring

Peaks confirming

3100 - 3400 O-H Stretch
2850 - 3000 C-H Stretch
~1680 C=0 Stretch
~1600, ~1480 C=C Stretch
1200 - 1300 C-O Stretch

Ester & Aryl Ether

Strong absorption
single bonds of th

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, further confirming its structure

« Molecular lon (M*): The electron ionization (EI) mass spectrum will show a parent molecular ion peak at an m/z corresponding to the molecular we

» Trustworthiness & Validation: The observed molecular ion peak at m/z 182 directly validates the elemental composition of CoH1004.[1] The fragmer

secondary confirmation, as the observed fragments must logically derive from the proposed structure.

Table 4: Major Fragments in the EI-Mass Spectrum

miz Proposed Fragment Identity Fragment Lost

182 [CoH1004]* Molecular lon (M*)

151 [M - OCHs]* Methoxy group from the ester
150 [M - CHsOH]* Methanol (via rearrangement)
122 [M - COOCHs]* Carbomethoxy group

107 [C7H7O]* Further fragmentation

digraph "fragmentation pathway" {
rankdir=LR;

node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10,

edge [fontname="sans-serif", fontsize=9, color="#EA4335"];

M [label="Molecular Ion\n[CoH100a]*\nm/z = 182"];
F151 [label="[M - OCHs]*\nm/z = 151"];

F150 [label="[M - CH3O0H]*\nm/z = 150"];

F122 [label="[M - COOCHs]*\nm/z = 122"];

M -> F151 [label="- «0CHs"];
M -> F150 [label="- CHsO0H"];
M -> F122 [label="- <COOCHs"];

fillcolor="#F1F3F4", color="#5F6
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Caption: Plausible EI-MS fragmentation pathway for Methyl 2-hydroxy-5-methoxybenzoate.

Applications and Research Utility

Methyl 2-hydroxy-5-methoxybenzoate is primarily utilized as a versatile intermediate in organic synthesis. Its functional groups can be selectively n
derivatives. It serves as a valuable starting material in the synthesis of:

« Pharmaceuticals: As a substituted salicylic acid derivative, it is a building block for creating more complex biologically active molecules.

+ Fine Chemicals: Used in the production of fragrances, dyes, and polymers.

» Research Chemicals: Employed in academic and industrial labs for developing novel synthetic methodologies and exploring new chemical space.]!
Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

» Hazard Identification: Methyl 2-hydroxy-5-methoxybenzoate is classified as causing skin irritation (H315), serious eye irritation (H319), and may

[1107]
* Recommended Precautions:
o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
o Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]
o Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[7]

« Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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